7-bromo-6-methoxyquinolin-4-ol
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Description
7-bromo-6-methoxyquinolin-4-ol, also known as BMQ, is a synthetic compound that has gained interest in the scientific community due to its potential applications in various fields of research and industry. It has a molecular weight of 254.08 .
Molecular Structure Analysis
The molecular structure of 7-bromo-6-methoxyquinolin-4-ol consists of a quinoline core with a bromine atom at the 7-position and a methoxy group at the 6-position . The InChI code for this compound is 1S/C10H8BrNO2/c1-14-10-5-8-6 (4-7 (10)11)9 (13)2-3-12-8/h2-5H,1H3, (H,12,13) .Physical And Chemical Properties Analysis
7-bromo-6-methoxyquinolin-4-ol has a molecular weight of 254.08 and is a liquid at room temperature .Scientific Research Applications
- 7-bromo-6-methoxyquinolin-4-ol exhibits antimicrobial properties. Researchers have investigated its efficacy against bacteria, fungi, and other microorganisms. It may serve as a potential lead compound for developing new antibiotics or antifungal agents .
- Inflammation plays a crucial role in various diseases. Studies suggest that 7-bromo-6-methoxyquinolin-4-ol possesses anti-inflammatory properties. Researchers have explored its impact on inflammatory pathways, making it a candidate for drug development in conditions like arthritis or inflammatory bowel diseases .
- Quinoline derivatives often exhibit anticancer activity. 7-bromo-6-methoxyquinolin-4-ol has been investigated for its effects on cancer cell lines. It may interfere with cell proliferation, apoptosis, or angiogenesis pathways. Further research is needed to validate its potential as an anticancer agent .
- Neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, require effective neuroprotective compounds. Some studies suggest that 7-bromo-6-methoxyquinolin-4-ol could protect neurons from oxidative stress or excitotoxicity. Its mechanism of action warrants further exploration .
- Quinolinol derivatives often form stable complexes with metal ions. 7-bromo-6-methoxyquinolin-4-ol may act as a chelating agent, binding to transition metals. Researchers have investigated its coordination chemistry and potential applications in metal-based therapies .
- Quinolinol derivatives can exhibit interesting photophysical behavior. Researchers have studied the absorption and emission spectra of 7-bromo-6-methoxyquinolin-4-ol . Its fluorescence properties make it relevant for applications in sensors, imaging, or optoelectronic devices .
Antimicrobial Activity
Anti-Inflammatory Effects
Anticancer Potential
Neuroprotective Properties
Metal Chelation and Coordination
Photophysical Properties
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-bromo-6-methoxyquinolin-4-ol involves the bromination of 6-methoxyquinolin-4-ol followed by deprotection of the methoxy group.", "Starting Materials": [ "6-methoxyquinolin-4-ol", "Bromine", "Acetic acid", "Hydrogen peroxide", "Sodium hydroxide" ], "Reaction": [ "Step 1: Bromination of 6-methoxyquinolin-4-ol using bromine and acetic acid as a solvent to yield 7-bromo-6-methoxyquinolin-4-ol.", "Step 2: Deprotection of the methoxy group using hydrogen peroxide and sodium hydroxide to yield 7-bromo-6-quinolin-4-ol." ] } | |
CAS RN |
99073-86-6 |
Product Name |
7-bromo-6-methoxyquinolin-4-ol |
Molecular Formula |
C10H8BrNO2 |
Molecular Weight |
254.1 |
Purity |
95 |
Origin of Product |
United States |
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